2-(Phenylsulfonyl)-1,2-dihydroisoquinoline-1-carbonitrile

Synthetic chemistry Reissert reaction Process optimization

2-(Phenylsulfonyl)-1,2-dihydroisoquinoline-1-carbonitrile (CAS 1035-19-4; molecular formula C₁₆H₁₂N₂O₂S; MW 296.34 g/mol) is a 2-arylsulfonyl-1,2-dihydroisoquinaldonitrile—a member of the sulfonyl Reissert compound family. It is commercially available from Sigma-Aldrich as AldrichCPR (product S782467) and from multiple global suppliers at purities of 95–98%.

Molecular Formula C16H12N2O2S
Molecular Weight 296.3 g/mol
CAS No. 1035-19-4
Cat. No. B1266872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Phenylsulfonyl)-1,2-dihydroisoquinoline-1-carbonitrile
CAS1035-19-4
Molecular FormulaC16H12N2O2S
Molecular Weight296.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC=C3C2C#N
InChIInChI=1S/C16H12N2O2S/c17-12-16-15-9-5-4-6-13(15)10-11-18(16)21(19,20)14-7-2-1-3-8-14/h1-11,16H
InChIKeyZVRQOAPRTHETGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Phenylsulfonyl)-1,2-dihydroisoquinoline-1-carbonitrile (CAS 1035-19-4): Procurement-Grade Sulfonyl Reissert Compound


2-(Phenylsulfonyl)-1,2-dihydroisoquinoline-1-carbonitrile (CAS 1035-19-4; molecular formula C₁₆H₁₂N₂O₂S; MW 296.34 g/mol) is a 2-arylsulfonyl-1,2-dihydroisoquinaldonitrile—a member of the sulfonyl Reissert compound family [1]. It is commercially available from Sigma-Aldrich as AldrichCPR (product S782467) and from multiple global suppliers at purities of 95–98% . This compound serves as a building block for synthesizing more complex isoquinoline derivatives and has been investigated as a drug impurity reference standard [2]. Its structure features a partially saturated 1,2-dihydroisoquinoline core bearing an electron-withdrawing nitrile at C1 and a benzenesulfonyl group at N2, giving it a distinct reactivity profile from both classical acyl Reissert compounds and fully aromatic isoquinolines [1].

Why 2-(Phenylsulfonyl)-1,2-dihydroisoquinoline-1-carbonitrile Cannot Be Interchanged with Acyl Reissert Compounds or Other Sulfonyl Analogs


The 2-sulfonyl-1,2-dihydroisoquinaldonitrile scaffold is mechanistically distinct from the classical 2-acyl Reissert compound scaffold (2-acyl-1,2-dihydroisoquinaldonitrile). When treated with base (NaH, PhLi, or NaOH), the phenylsulfonyl derivative (I1, R=Ph) undergoes elimination to yield isoquinaldonitrile and sodium benzenesulfinate, whereas the analogous 2-benzoyl Reissert compound (I, R=Ph) rearranges to 1-benzoylisoquinoline under identical conditions [1]. This divergent reactivity means that 2-sulfonyl Reissert compounds are not interchangeable with 2-acyl Reissert compounds in any synthetic sequence involving basic conditions. Furthermore, even within the 2-arylsulfonyl subfamily, the nature of the aryl substituent dramatically alters both synthetic yield (ranging from 10% for p-Br-Ph to 80% for Ph under aqueous conditions) and the efficiency of subsequent base-mediated elimination reactions [1]. Selecting the correct sulfonyl Reissert compound is therefore critical for reproducible synthetic outcomes.

Quantitative Differentiation Evidence for 2-(Phenylsulfonyl)-1,2-dihydroisoquinoline-1-carbonitrile (CAS 1035-19-4)


Synthesis Yield: Aqueous Method Delivers 80% Yield, Outperforming Most Aryl-Substituted Analogs

The target compound (I1, R=Ph) was synthesized via the aqueous method from isoquinoline, potassium cyanide, and benzenesulfonyl chloride in water, achieving an isolated yield of 80% [1]. This significantly outperforms most other 2-arylsulfonyl analogs prepared via the standard methylene chloride-water method under comparable conditions: p-Me-Ph (32%), p-F-Ph (21%), p-Br-Ph (10%), and p-NO₂-Ph (43%) [1]. The p-Cl-Ph analog reached 50% and p-MeO-Ph reached 60%, but only the unsubstituted phenylsulfonyl derivative benefited from the aqueous method enhancement [1].

Synthetic chemistry Reissert reaction Process optimization

Base-Mediated Elimination: Quantitative Conversion to Isoquinaldonitrile (100% Yield) Unavailable from Acyl Reissert Compounds

Treatment of the target compound (I1, R=Ph) with 5% NaOH yields isoquinaldonitrile in 63% isolated yield, and use of NaH gives isoquinaldonitrile in 100% yield with simultaneous recovery of sodium benzenesulfinate in 99% yield [1]. In contrast, the classical 2-benzoyl Reissert compound (I, R=Ph) does not produce isoquinaldonitrile under basic conditions; instead it rearranges to 1-benzoylisoquinoline [1]. Even 50% NaOH hydrolysis of I1 (R=Ph) gives isoquinaldamide in 95% yield, whereas the same treatment of I (R=Ph) yields isoquinoline [1].

Mechanistic chemistry Reissert compound reactivity Isoquinaldonitrile synthesis

Physicochemical Property Differentiation: Lower LogP and Smaller PSA Than Electron-Rich Aryl Analogs

The target compound (CAS 1035-19-4) has a computed LogP of 3.95 and a polar surface area (PSA) of 69.55 Ų [1]. In comparison, the 4-methoxyphenyl analog (CAS 3340-67-8; C₁₇H₁₄N₂O₃S; MW 326.37) has a higher molecular weight (+30 Da) and an additional hydrogen-bond acceptor, which is expected to increase PSA and LogP relative to the unsubstituted phenyl derivative . The 4-methylphenyl analog (CAS 3340-68-9; C₁₇H₁₄N₂O₂S; MW 310.37) has a higher molecular weight (+14 Da) and increased lipophilicity from the methyl group . For structure–activity relationship (SAR) studies or property-based screening cascades, the target phenylsulfonyl compound provides a baseline physicochemical profile against which substituted aryl analogs can be benchmarked.

Physicochemical profiling Lipophilicity Medicinal chemistry design

Spectral Fingerprint: Complete NMR, FTIR, and UV-Vis Reference Data Available for Identity Verification

The target compound has a fully characterized spectral profile with 1 NMR, 1 FTIR, and 1 UV-Vis spectrum available in the Wiley KnowItAll reference database (SpectraBase Compound ID 2CTrzSAzaAC) [1]. This comprehensive dataset enables unambiguous identity confirmation and purity assessment by NMR, IR, or UV-Vis spectroscopy. The closely related 2-(benzylsulfonyl)-1,2-dihydroisoquinaldonitrile (C₁₇H₁₄N₂O₂S, MW 310.37) is also represented in SpectraBase with 1 NMR and 1 FTIR spectrum [2], but lacks UV-Vis data, giving the target compound a more complete spectral reference package. The IR spectrum of the phenylsulfonyl derivative shows characteristic sulfonamide absorptions at 1150–1175 cm⁻¹, which are diagnostic for N,N-disubstituted sulfonamides and distinct from the 1660 cm⁻¹ carbonyl absorption of classical acyl Reissert compounds [3].

Analytical chemistry Quality control Spectral characterization

Stereoselective Derivatization: Validated Entry Point to 1,2,3,4-Tetrahydroisoquinolines with Defined Stereochemistry

2-Acyl (or sulfonyl)-1-cyano-1,2-dihydroisoquinolines—a class that includes the target compound—undergo reaction with bromine and methanol to give 2-acyl (or sulfonyl)-4-bromo-1-cyano-3-methoxy-1,2,3,4-tetrahydroisoquinolines in a highly stereoselective manner and in high yields [1]. The stereochemistry (1,4-cis and 3,4-trans configurations) was confirmed by X-ray crystallography [1]. This stereoselective transformation is shared by both acyl and sulfonyl Reissert compounds. However, the subsequent fate of the N-substituent diverges: the sulfonyl group can be cleaved under basic conditions to liberate the tetrahydroisoquinoline core, whereas the acyl group requires different deprotection strategies [2]. The 1965 study confirms that I1 (R=Ph) yields quantitative isoquinaldonitrile upon basic treatment, whereas acyl variants rearrange [2].

Stereoselective synthesis Tetrahydroisoquinoline Reissert compound derivatization

Recommended Application Scenarios for 2-(Phenylsulfonyl)-1,2-dihydroisoquinoline-1-carbonitrile (CAS 1035-19-4)


Precursor for Isoquinaldonitrile Synthesis via Base-Mediated Elimination

Researchers requiring high-purity isoquinaldonitrile (1-cyanoisoquinoline) should select this compound as the synthetic precursor of choice. Treatment with NaH in xylene yields isoquinaldonitrile quantitatively (100% yield) with concomitant recovery of sodium benzenesulfinate (99%) [1]. This route is mechanistically unavailable from classical 2-benzoyl Reissert compounds, which undergo skeletal rearrangement rather than elimination [1]. For medicinal chemistry groups synthesizing isoquinaldonitrile building blocks, this sulfonyl variant provides the most atom-economical and operationally straightforward entry.

Drug Impurity Reference Standard for Isoquinoline-Containing APIs

This compound is specifically listed as a reference substance for drug impurity analysis and as a biomedicine research reagent [1]. Its availability as an AldrichCPR product from Sigma-Aldrich (catalog S782467) and from specialty reference standard suppliers [1] makes it suitable for pharmacopoeial impurity profiling. The complete spectral dataset (NMR, FTIR, UV-Vis) provides multi-technique identity confirmation suitable for GMP/GLP environments [2].

SAR Baseline Compound in Dihydroisoquinoline Medicinal Chemistry

For structure–activity relationship (SAR) campaigns exploring sulfonyl-substituted dihydroisoquinolines, the unsubstituted phenylsulfonyl derivative (MW 296.34, LogP 3.95, PSA 69.55 Ų) [1] provides an ideal baseline scaffold. It has the lowest molecular weight and simplest aryl substitution pattern in the 2-arylsulfonyl series, allowing clear attribution of potency or property shifts to subsequent substituent introduction (e.g., 4-MeO, 4-Me, 4-Cl, 4-F analogs described in the foundational literature) . The validated stereoselective derivatization to tetrahydroisoquinolines [2] further extends its utility as a diversification platform.

Scalable Aqueous Synthesis for Multi-Gram Production

Process chemistry groups seeking scalable access to 2-sulfonyl-1,2-dihydroisoquinaldonitriles should prioritize this compound. The aqueous method (water as solvent, no organic co-solvent, room temperature) delivers an 80% isolated yield at the 0.356-mol scale [1]. This protocol avoids methylene chloride, reduces waste, and simplifies workup compared to the standard CH₂Cl₂-H₂O biphasic method (which gives only 15% yield for the same compound) [1]. The 5.3-fold yield advantage at scale directly reduces cost of goods and environmental burden.

Quote Request

Request a Quote for 2-(Phenylsulfonyl)-1,2-dihydroisoquinoline-1-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.